molecular formula C20H23ClN2O3S2 B2911243 N-(4-((7-(2-chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3-methylphenyl)acetamide CAS No. 1704552-21-5

N-(4-((7-(2-chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3-methylphenyl)acetamide

Cat. No.: B2911243
CAS No.: 1704552-21-5
M. Wt: 438.99
InChI Key: RMDLUGFQKVFZBE-UHFFFAOYSA-N
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Description

N-(4-((7-(2-chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3-methylphenyl)acetamide is a synthetic organic compound of significant interest in preclinical research, particularly within medicinal chemistry and neuropharmacology. This molecule features a complex structure combining a 1,4-thiazepane ring, a phenylacetamide moiety, and a sulfonyl linker, making it a valuable candidate for investigating structure-activity relationships. Potential research applications and mechanisms of action are hypothesized based on its structural features and require experimental validation. The acetamide group is a common pharmacophore found in compounds with various biological activities. The 1,4-thiazepane core is a seven-membered ring containing sulfur and nitrogen, a scaffold present in molecules that modulate central nervous system targets. Researchers are exploring its potential utility as a modulator of specific ion channels or neurotransmitter receptors. For instance, structurally related compounds with sulfonamide groups have been studied for interactions with neural receptors, such as the GABAA receptor benzodiazepine site, which is a known target for anxiolytic and antiseizure drugs . Its precise mechanism of action, molecular targets, and pharmacokinetic properties are subjects of ongoing investigation and are not yet fully characterized. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-[4-[[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]sulfonyl]-3-methylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O3S2/c1-14-13-16(22-15(2)24)7-8-20(14)28(25,26)23-10-9-19(27-12-11-23)17-5-3-4-6-18(17)21/h3-8,13,19H,9-12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMDLUGFQKVFZBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)N2CCC(SCC2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((7-(2-chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3-methylphenyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the thiazepane ring, followed by the introduction of the sulfonyl group and the acetamide moiety. Common reagents used in these steps include chlorinating agents, sulfonyl chlorides, and amines. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring safety protocols, and implementing purification techniques such as crystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-((7-(2-chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the conversion of the thiazepane ring or the sulfonyl group.

    Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the sulfonyl group.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce sulfides. Substitution reactions could introduce various functional groups onto the aromatic ring or the sulfonyl group.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its biological activity, including potential antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-((7-(2-chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3-methylphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group is known to form strong interactions with biological molecules, potentially inhibiting enzyme activity or modulating receptor function. The specific pathways involved depend on the compound’s structure and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, this section compares the compound with three analogs:

Structural Analog: (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide (Compound 3)

  • Structure : Features a tetrahydrofuran-derived oxo ring instead of the 1,4-thiazepane core. The sulfamoyl group is linked to a phenylacetamide backbone .
  • Synthesis : Prepared via acetylation of sulfanilyl chloride with a tetrahydrofuran-3-amine intermediate, yielding a 57% product with a melting point of 174–176°C .
  • Spectroscopic Data :
    • ¹H-NMR : Distinct aromatic proton signals at δ 7.75 (4H, s) and δ 8.16 (1H, J = 8.0 Hz), indicative of para-substituted phenyl groups.
    • Mass Spectrometry : Molecular ion peak at m/z = 299.34 [M+H]⁺ .
Parameter Target Compound Compound 3
Core Structure 1,4-Thiazepane + 2-chlorophenyl Tetrahydrofuran + oxo group
Molecular Weight ~480 g/mol (estimated) 299.34 g/mol (observed)
Key Substituents 3-Methylphenyl, sulfonyl-acetamide Oxotetrahydrofuran, sulfamoyl
Synthetic Yield Not reported 57%
Melting Point Not reported 174–176°C

Pharmacological Analog: Sulfonamide-Based Kinase Inhibitors

Sulfonamide derivatives like Dorzolamide (carbonic anhydrase inhibitor) and Sunitinib (tyrosine kinase inhibitor) share functional group similarities. The target compound’s 2-chlorophenyl group may confer enhanced binding to hydrophobic enzyme pockets compared to bulkier substituents in Sunitinib. However, its larger molecular weight (~480 g/mol) could reduce bioavailability relative to Dorzolamide (MW: 324 g/mol) .

Thiazepane-Containing Analogs

Compounds with 1,4-thiazepane cores (e.g., Tianeptine ) often exhibit neuropharmacological activity. The target compound’s sulfonyl-acetamide moiety diverges from Tianeptine’s carboxylic acid group, likely altering target specificity from serotonin modulation to enzyme inhibition .

Research Findings and Limitations

  • Synthetic Challenges : The target compound’s synthesis likely requires multi-step functionalization of the thiazepane ring, a process more complex than the tetrahydrofuran analog in Compound 3 .
  • Spectroscopic Gaps: No NMR or mass spectrometry data are publicly available for the target compound, limiting direct comparison with analogs.

Biological Activity

N-(4-((7-(2-chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3-methylphenyl)acetamide is a complex compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological effects, and relevant research findings.

Chemical Structure and Synthesis

The compound features a thiazepan ring, which is known for its diverse biological activities. The synthesis of this compound typically involves multi-step reactions, including the formation of the thiazepan ring and the introduction of various substituents. The sulfonamide group is particularly significant as it often enhances the bioactivity of the molecule.

Research indicates that compounds similar to this compound may interact with various biological targets:

  • Neurotransmitter Modulation : Some studies suggest that thiazepan derivatives can modulate neurotransmitter systems, particularly affecting serotonin and acetylcholine levels in the brain. This modulation could have implications for treating neurological disorders .
  • Antimicrobial Properties : Thiazepan compounds have been explored for their antimicrobial activities. The sulfonamide moiety is known to exhibit antibacterial properties, potentially making these compounds useful in combating resistant bacterial strains .

In Vitro and In Vivo Studies

Recent studies have demonstrated the biological activity of similar thiazepan derivatives through various experimental setups:

  • In Vitro Studies : Experiments using cell lines have shown that these compounds can inhibit cell proliferation in certain cancer types. For instance, a related thiazepan compound was found to induce apoptosis in cancer cells by activating specific apoptotic pathways .
  • In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of these compounds. Results indicated that they could effectively cross the blood-brain barrier and exert neuroprotective effects in models of neurodegeneration .

Case Studies

  • Neuroprotection in Animal Models : A study assessed the neuroprotective effects of a thiazepan derivative similar to this compound in mice subjected to induced oxidative stress. The results showed significant reductions in markers of oxidative damage and improved cognitive function post-treatment .
  • Antimicrobial Efficacy : Another case study focused on a related sulfonamide compound's ability to inhibit bacterial growth. The compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Summary of Research Findings

Study FocusFindingsReference
NeuroprotectionReduced oxidative stress markers; improved cognitive function
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria
Cancer Cell ProliferationInduced apoptosis in cancer cell lines

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